tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Description
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate is a synthetic organoboron compound featuring a pyridine core substituted with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a tert-butyl carbamate group. The IUPAC name, as per , clarifies its structure: the pyridine ring is substituted at position 3 with an N-methyl carbamate group and at position 5 with the boronic ester, while position 4 bears a methyl group . Its molecular formula is C₁₇H₂₇BN₂O₄, with a molecular weight of approximately 334.2 g/mol.
Key functional groups include:
- Pinacol boronic ester: Enhances stability for Suzuki-Miyaura cross-coupling reactions.
- tert-Butyl carbamate (Boc): Protects the amine moiety during synthetic steps, offering base sensitivity for deprotection.
- Methyl group at position 4: Introduces steric and electronic effects on the pyridine ring.
This compound is likely utilized in pharmaceutical intermediates, leveraging its boronic ester for biaryl bond formation in drug candidates .
Properties
Molecular Formula |
C22H35BN2O6 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C22H35BN2O6/c1-14-15(23-30-21(8,9)22(10,11)31-23)12-24-13-16(14)25(17(26)28-19(2,3)4)18(27)29-20(5,6)7/h12-13H,1-11H3 |
InChI Key |
VJUWKVCEZAQDGH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate is a synthetic organic molecule with potential biological applications. Its unique structure incorporates a pyridine moiety and a dioxaborolane derivative, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.
- Molecular Formula : C24H34BN3O6
- Molecular Weight : 471.4 g/mol
- CAS Number : 2098812-56-5
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in medicinal chemistry.
1. Anticancer Activity
Research indicates that compounds containing boron and pyridine derivatives exhibit anticancer properties. The incorporation of the dioxaborolane group in this compound may enhance its ability to inhibit tumor growth. For instance:
- In vitro studies demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values ranging from 6.46 μM to 10 μM .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as p56 lck and Raf-1 .
- Cell Cycle Arrest : Some derivatives lead to cell cycle arrest in the G1 phase, preventing cancer cells from dividing .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of Dioxaborolane | Enhanced anticancer activity |
| Variation in Pyridine Substituents | Altered selectivity towards cancer cell lines |
Study 1: Antitumor Efficacy
A study focused on a series of dioxaborolane derivatives revealed that modifications at the pyridine ring significantly impacted their potency against tumor cells. The specific compound was noted for its ability to induce apoptosis in cancer cells through caspase activation pathways.
Study 2: Antiviral Properties
Another investigation into similar carbamate derivatives indicated potential antiviral activity against HIV and other viruses. The mechanism involved interference with viral replication processes, suggesting that this compound could be explored further for antiviral drug development .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine-Based Boronic Esters
Physicochemical Properties
- Solubility : The tert-butyl carbamate and methyl groups enhance lipophilicity in the target compound compared to polar derivatives (e.g., ’s formyl group).
- Stability : The Boc group is base-labile, necessitating careful handling during deprotection. Pinacol boronic esters hydrolyze under acidic conditions to boronic acids .
Preparation Methods
Detailed Synthetic Route Example
| Step | Reactants and Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 5-Bromo-4-methylpyridin-3-amine + Bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc | Dioxane, 80–90 °C, inert atmosphere, 12–24 h | Formation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyridin-3-amine |
| 2 | Intermediate from Step 1 + Di-tert-butyl dicarbonate + Triethylamine | DCM, 0–5 °C to room temp, 2–4 h | tert-Butyl carbamate protected amine intermediate |
| 3 | Protected intermediate + tert-butyl chloroformate or Boc anhydride | Anhydrous solvent, 0–5 °C, 1–3 h | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
This sequence ensures the boronate ester is introduced first to avoid its degradation during carbamate formation.
Analytical Data and Purity
- Purity: Typically >95% as confirmed by HPLC and NMR spectroscopy.
- Molecular Formula: C17H27BN2O4
- Molecular Weight: Approximately 334.27 g/mol
- Physical State: Usually obtained as a white to off-white solid.
- Stability: Sensitive to moisture; requires storage under inert atmosphere at low temperature to prevent hydrolysis of boronate ester.
Notes on Synthetic Accessibility and Challenges
- The boronate ester moiety is sensitive to hydrolysis; therefore, reactions are performed under anhydrous and inert conditions.
- The tert-butyl carbamate protecting group is stable under mild acidic and basic conditions but can be removed under strong acid treatment if needed.
- Palladium-catalyzed borylation requires careful control of reaction time and temperature to maximize yield and minimize side-products.
Summary Table of Preparation Methods
| Preparation Aspect | Method | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Boronate Ester Formation | Miyaura Borylation | 5-Bromo-4-methylpyridin-3-amine, B2pin2, Pd(dppf)Cl2, KOAc | Dioxane, 80–90 °C, inert atmosphere | High yield, sensitive to moisture |
| Carbamate Protection | Boc Protection | Di-tert-butyl dicarbonate, Triethylamine | DCM, 0–5 °C to RT | Mild conditions, protects amine |
| Oxycarbonyl Formation | Carbamation | tert-Butyl chloroformate or Boc anhydride | Anhydrous solvent, 0–5 °C | Maintains boronate ester integrity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
